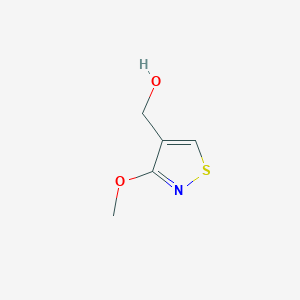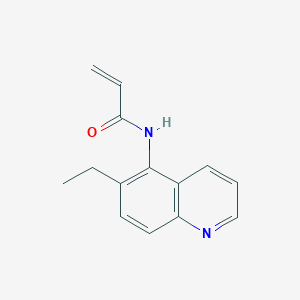
N-(6-Ethylquinolin-5-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Ethylquinolin-5-yl)prop-2-enamide is a chemical compound with the molecular formula C15H14N2O. It is also known as 6-Ethyl-5-[(E)-2-(prop-2-enamido)phenyl]quinoline. This compound has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, drug discovery, and material science.
Mechanism of Action
The mechanism of action of N-(6-Ethylquinolin-5-yl)prop-2-enamide is not fully understood. However, it has been shown to interact with various cellular targets, including DNA, proteins, and enzymes. It is believed to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the production of pro-inflammatory cytokines by suppressing the activation of NF-κB.
Biochemical and Physiological Effects:
N-(6-Ethylquinolin-5-yl)prop-2-enamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and act as a fluorescent probe for metal ions. In addition, it has been shown to have antioxidant activity and to inhibit the activity of certain enzymes.
Advantages and Limitations for Lab Experiments
The advantages of using N-(6-Ethylquinolin-5-yl)prop-2-enamide in lab experiments include its potential as an anticancer and anti-inflammatory agent, as well as its use as a fluorescent probe for metal ions. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on N-(6-Ethylquinolin-5-yl)prop-2-enamide. These include:
1. Further studies on the mechanism of action of this compound to better understand its interactions with cellular targets.
2. Studies on the potential use of this compound as a therapeutic agent for cancer and inflammatory diseases.
3. Development of new synthetic methods for the production of this compound.
4. Investigation of the potential use of this compound in material science, such as in the development of new fluorescent probes.
5. Studies on the toxicological effects of this compound to better understand its safety profile.
Synthesis Methods
The synthesis of N-(6-Ethylquinolin-5-yl)prop-2-enamide involves a multi-step reaction process. The starting material for the synthesis is 6-ethylquinoline-5-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 2-aminoacetophenone to form the desired amide product. The final step involves the reaction of the amide product with acryloyl chloride to form the prop-2-enamide derivative.
Scientific Research Applications
N-(6-Ethylquinolin-5-yl)prop-2-enamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It also has potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential use as a fluorescent probe for detecting metal ions.
properties
IUPAC Name |
N-(6-ethylquinolin-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-3-10-7-8-12-11(6-5-9-15-12)14(10)16-13(17)4-2/h4-9H,2-3H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWRJKSRFVDGIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C1)N=CC=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzo[d]thiazol-6-yl(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2705845.png)
![[2-(Hydroxymethyl)piperidin-2-yl]methanol](/img/structure/B2705846.png)

![N-benzyl-4-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2705849.png)
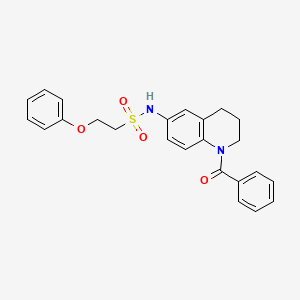
![2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]-N-phenylacetamide](/img/structure/B2705854.png)
![N-(1-cyano-3-methylcyclohexyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2705855.png)
![N-(3-fluorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2705857.png)
![3-(phenylsulfanyl)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}propanamide](/img/structure/B2705860.png)
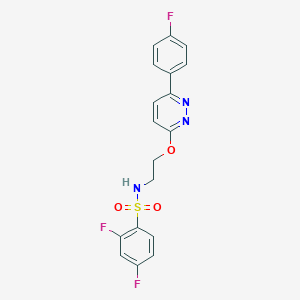
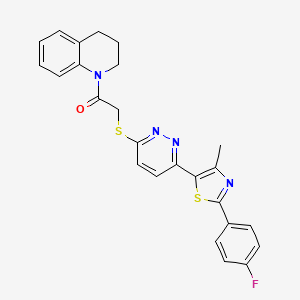
![1-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylcyclopentane-1-carboxylic acid](/img/structure/B2705863.png)
